molecular formula C14H25NO5 B2928915 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid CAS No. 1822564-20-4

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

Cat. No. B2928915
CAS RN: 1822564-20-4
M. Wt: 287.356
InChI Key: KZKYSBGFAXFTBU-UHFFFAOYSA-N
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Description

It belongs to the class of pyridine derivatives and is commonly used in organic synthesis as a protecting group for amines . The tert-butoxycarbonyl (Boc) group shields the amino functionality during chemical reactions, preventing unwanted side reactions.

Scientific Research Applications

Genetic Incorporation into Proteins

2-Amino-8-oxononanoic acid, a derivative of the compound , has been genetically incorporated into proteins in Escherichia coli. This incorporation utilizes the unique reactivity of the keto group in the amino acid with hydrazide- and alkoxyamine-bearing compounds, enabling site-specific protein labeling under mild conditions close to physiological pH (Huang et al., 2010).

Synthesis of Fluorescent Amino Acid Derivatives

A highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, has been synthesized. This derivative exhibits intense long-wave absorption and emission, serving as a sensitive analytical probe useful in peptide studies (Szymańska et al., 2003).

Preparation of Electrophilic Building Blocks

The compound has been used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. These blocks are created through bromination and can be converted into chiral derivatives of various acids (Zimmermann & Seebach, 1987).

Collagen Cross-Link Synthesis

An efficient synthesis method has been developed for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in preparing collagen cross-links (Adamczyk et al., 1999).

Peptide Backbone Modification

N-(tert-butoxy)carbonyl-protected peptides with central aminomalonate or (amino)(cyano)acetate residues can be C-alkylated under mildly basic conditions. This process is crucial for peptide-backbone modifications, producing peptides containing the alkylated aminomalonic acid, a lower homolog of aspartic acid (Matt & Seebach, 1998).

Photoactivatable Peptide Probes

The compound has been used in the synthesis of photoactivatable amino-acid derivatives, such as Nα[(tert-Butoxy)carbonyl]-2-diazo-L-histidine. These derivatives facilitate the development of synthetic photoactivatable peptides, which can serve as useful photoaffinity probes (Jaganathen et al., 1990).

Synthesis of Lipophilic Amino Acids

N-Boc-protected amino acids substituted with mesityl groups have been synthesized for use in peptides. These amino acids exhibit distinct conformational preferences, which are important for structural studies in peptides and proteins (Medina et al., 2000).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-10(16)8-6-5-7-9-11(12(17)18)15-13(19)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKYSBGFAXFTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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